molecular formula C13H6BrF3N2O2S B1381121 3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1672675-21-6

3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1381121
M. Wt: 391.16 g/mol
InChI Key: ZYYVCYXAIOYZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” is a compound that falls under the category of trifluoromethylpyridines (TFMPs). TFMPs and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives often involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Derivatives

  • The chemical compound has been utilized in the synthesis of various derivatives with potential industrial, biological, and medicinal properties. For example, derivatives like Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and quinazoline were synthesized using similar compounds, demonstrating its utility in creating novel heterocyclic systems with diverse applications (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Spectroscopic and Structural Analysis

  • The compound and its related derivatives have been the subject of spectroscopic investigations, including FT-IR and FT-Raman spectra analysis. These studies provide valuable insights into the vibrational properties of the molecule and its electronic structure, contributing to a deeper understanding of its potential applications in various fields (Al-Omary et al., 2015).

Catalysis and Chemical Reactions

  • The compound plays a role in catalytic processes, such as the electrochemically promoted synthesis of nanoparticles. This application showcases its potential in facilitating efficient and environmentally friendly chemical reactions, which is crucial in industrial chemistry (Goodarzi & Mirza, 2020).

Biological and Medicinal Research

  • Some derivatives synthesized using related compounds have been evaluated for their antibacterial activity. This indicates the potential of the compound in the development of new antimicrobial agents, highlighting its significance in pharmaceutical research (Bogdanowicz et al., 2013).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the development and application of “3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” and similar compounds.

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF3N2O2S/c14-9-1-3-10(4-2-9)22(20,21)12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYVCYXAIOYZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149870
Record name 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile

CAS RN

1672675-21-6
Record name 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672675-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 3-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 2
3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Bromoophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.